1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
Overview
Description
1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one is a chemical compound characterized by its unique structure, which includes a chloro-substituted benzodioxole ring and a pentenone moiety
Preparation Methods
The synthesis of 1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one typically involves several steps. One common method includes the use of a palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of a chloro-substituted benzodioxole with a suitable pentenone precursor under specific conditions, such as the presence of a base and a palladium catalyst . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one can be compared with other similar compounds, such as:
1-(6-Chloro-1,3-benzodioxol-5-yl)acetone: This compound has a similar benzodioxole ring but differs in the side chain structure.
1-(6-Chloro-1,3-benzodioxol-5-yl)methylhydrazine: Another similar compound with a different functional group attached to the benzodioxole ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-1-(6-chloro-1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-14(2,3)13(16)5-4-9-6-11-12(7-10(9)15)18-8-17-11/h4-7H,8H2,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQRHQHIHVYGTO-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC2=C(C=C1Cl)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC2=C(C=C1Cl)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58344-73-3 | |
Record name | 1-Penten-3-one, 1-(6-chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058344733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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